![molecular formula C7H9IN2O2 B1445951 Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1533442-28-2](/img/structure/B1445951.png)
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H9IN2O2 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is 1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate are not detailed in the search results, pyrazoles in general have been involved in various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can produce pyrazoles .Physical And Chemical Properties Analysis
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate serves as a precursor for synthesizing various pyrazole derivatives. These derivatives are known for their biological activities and potential therapeutic applications. They have been explored for their roles as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral agents .
Agriculture
Within the agricultural sector, pyrazole derivatives, including those derived from Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate, are utilized for their herbicidal properties. They contribute to the development of new agrochemicals that help in controlling weeds and pests, thereby improving crop yields .
Material Science
In material science, this compound can be used to create novel materials with specific properties. Pyrazole derivatives are incorporated into polymers and other materials to impart desired characteristics such as thermal stability, electrical conductivity, and resistance to degradation .
Chemical Synthesis
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate is valuable in chemical synthesis as a building block. It is used in various synthetic routes to create complex molecules. Its presence in a reaction can direct the formation of certain bonds, influencing the outcome of synthetic pathways .
Chromatography
In chromatography, especially in the phase of method development, compounds like Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate can be used as standards or references. They help in calibrating the system and ensuring the accuracy of the chromatographic separation of components .
Analytical Research
Analytical research utilizes Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate in the development of analytical methods. It can act as a reagent or a reactant in assays and tests that determine the presence or concentration of other substances .
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 5-iodo-4-methyl-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRWGOQCIUKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodo-4-methyl-1H-pyrazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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